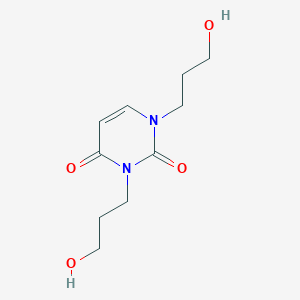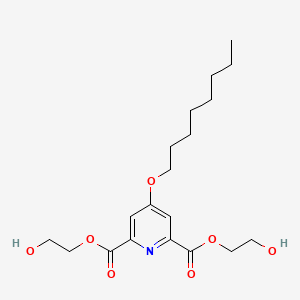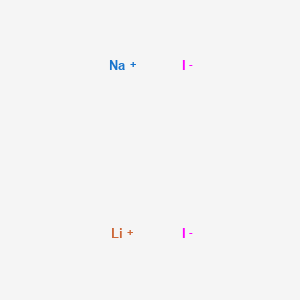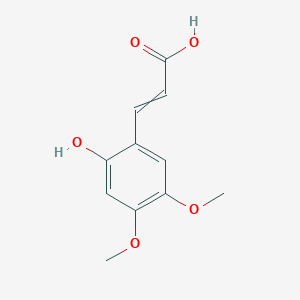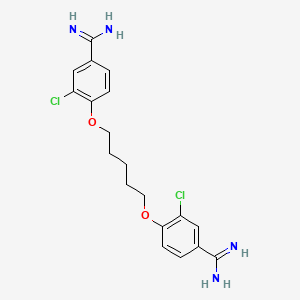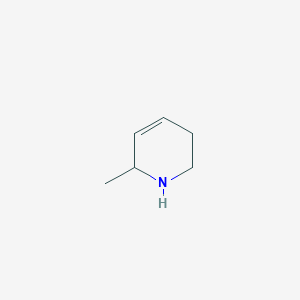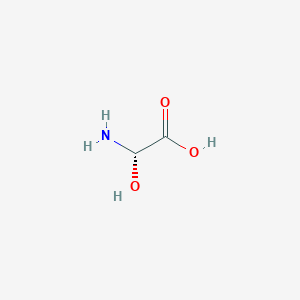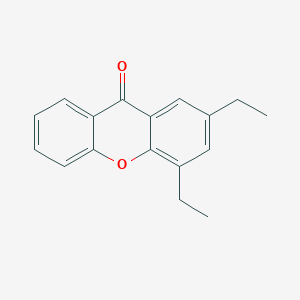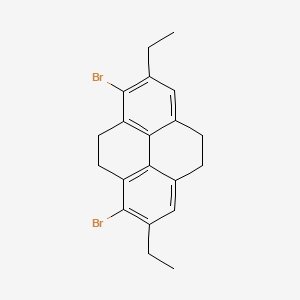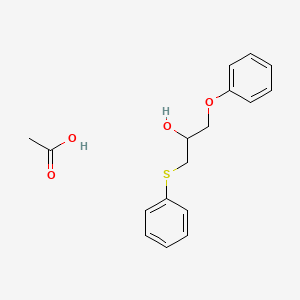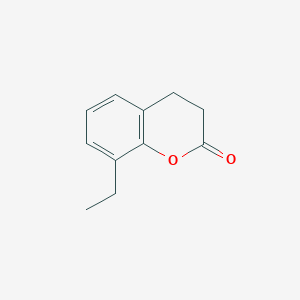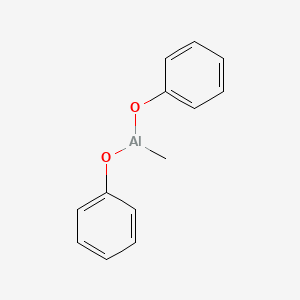
Methyl(diphenoxy)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(diphenoxy)alumane is an organoaluminum compound characterized by the presence of a methyl group and two phenoxy groups attached to an aluminum atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl(diphenoxy)alumane can be synthesized through the reaction of trimethylaluminum with phenol under controlled conditions. The reaction typically involves the following steps:
Reaction of Trimethylaluminum with Phenol: Trimethylaluminum reacts with phenol to form this compound and methane as a byproduct.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-25°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(diphenoxy)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other byproducts.
Reduction: It can be reduced under specific conditions to form aluminum hydrides.
Substitution: this compound can undergo substitution reactions where the phenoxy groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve the use of halogenated compounds and are carried out in the presence of a catalyst.
Major Products Formed
Oxidation: Aluminum oxide and phenol derivatives.
Reduction: Aluminum hydrides and methyl derivatives.
Substitution: Various substituted aluminum compounds depending on the reactants used.
Applications De Recherche Scientifique
Methyl(diphenoxy)alumane has several scientific research applications, including:
Catalysis: It is used as a catalyst in organic synthesis reactions, particularly in polymerization processes.
Materials Science: The compound is used in the preparation of advanced materials, including coatings and composites.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of methyl(diphenoxy)alumane involves its ability to coordinate with other molecules through its aluminum center. The aluminum atom acts as a Lewis acid, accepting electron pairs from donor molecules. This coordination ability allows it to facilitate various chemical reactions, including polymerization and catalysis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylaluminum: Similar in structure but lacks the phenoxy groups.
Triphenylaluminum: Contains three phenyl groups instead of phenoxy groups.
Diethylaluminum Phenoxide: Contains ethyl groups and a phenoxy group.
Uniqueness
Methyl(diphenoxy)alumane is unique due to the presence of both a methyl group and phenoxy groups, which confer distinct chemical properties. The combination of these groups allows for versatile reactivity and makes it suitable for a wide range of applications in catalysis and materials science.
Propriétés
Numéro CAS |
130168-46-6 |
|---|---|
Formule moléculaire |
C13H13AlO2 |
Poids moléculaire |
228.22 g/mol |
Nom IUPAC |
methyl(diphenoxy)alumane |
InChI |
InChI=1S/2C6H6O.CH3.Al/c2*7-6-4-2-1-3-5-6;;/h2*1-5,7H;1H3;/q;;;+2/p-2 |
Clé InChI |
FCUCJXXFUVRUTR-UHFFFAOYSA-L |
SMILES canonique |
C[Al](OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


